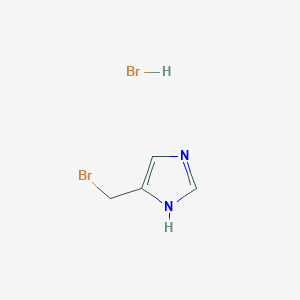

4-(Bromomethyl)-1H-imidazole hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(bromomethyl)-1H-imidazole;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2.BrH/c5-1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFUZHWZZJPJAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51720-29-7 | |

| Record name | 4-(bromomethyl)-1H-imidazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 5-(Bromomethyl)-1H-imidazole Hydrobromide vs. 4-Isomer Nomenclature

Identity, Tautomerism, and Synthetic Regiocontrol

Executive Summary

In the development of histamine H2-receptor antagonists and imidazole-based alkaloids, the intermediate 5-(bromomethyl)-1H-imidazole hydrobromide (often labeled interchangeably as the 4-isomer) represents a critical nomenclature and reactivity hazard.[1][2][3]

This guide clarifies the structural reality: In its unsubstituted, protonated salt form, the 4- and 5-isomers are chemically equivalent due to resonance and rapid tautomeric equilibrium. The distinction only becomes chemically rigid upon N-alkylation .[1][2] Misunderstanding this behavior leads to erroneous patent filings, regulatory inconsistencies, and regioselectivity failures in scale-up synthesis.[1][2][3]

Part 1: The Tautomeric Identity Crisis

The Structural Reality

The confusion between 4-(bromomethyl)-1H-imidazole and 5-(bromomethyl)-1H-imidazole stems from annular tautomerism .[1][2][3] In the neutral free base, the proton on the imidazole nitrogen (

-

State A: Proton on

-

State B: Proton on

(renumbered as

According to IUPAC Rule P-14.4 (fused systems) and general heterocyclic nomenclature, these tautomers are treated as the same chemical entity unless the nitrogen is substituted (fixed).[1][2]

The Hydrobromide Salt Factor

The compound is almost exclusively supplied as the hydrobromide salt . This is not merely for shelf-stability; it fundamentally alters the symmetry of the ring.[3]

Upon protonation by HBr, both nitrogens become protonated (forming the imidazolium cation).[2][3] The positive charge is delocalized across the N-C-N system.[3]

-

Result: The bond lengths equalize. The C4 and C5 positions become chemically equivalent via resonance.[3]

Visualization of Tautomerism and Resonance

The following diagram illustrates the collapse of the 4/5 distinction upon protonation.

[1][2][3]

Part 2: Nomenclature Standards & Database Reconciliation

When sourcing materials or filing documentation, you will encounter conflicting names. Use the following table to reconcile data across platforms.

| Parameter | Identifier / Value | Notes |

| Primary Name | 4-(Bromomethyl)-1H-imidazole hydrobromide | Most common commercial name.[1][2][3] |

| IUPAC Name | This compound | IUPAC allows 4(5)-notation.[1][2][3] |

| CAS Number | 7306-40-3 | Often assigned to the 4-isomer HBr.[1][2][3] |

| Alt. CAS | 80733-10-4 | Often assigned to the 5-isomer or generic.[1][2][3] |

| PubChem CID | 13363919 | Aggregates both tautomers.[1][3] |

| Molecular Weight | 241.91 g/mol | Includes HBr.[1][3] |

Critical Note: If a supplier lists only "5-(bromomethyl)..." and another lists "4-(bromomethyl)..." with the same CAS (or linked CAS), treat them as identical materials for the purpose of incoming raw material QC.[1][2][3]

Part 3: The Synthetic Trap (Regioselectivity)

While the starting material is equivalent, the product of your reaction will not be.[2] This is the single most common failure mode in using this reagent.[3]

The Trityl/Alkyl Trap

When you react 4(5)-(bromomethyl)imidazole with an electrophile (or protect the nitrogen), the symmetry breaks.[1][2]

-

Reaction: N-alkylation (e.g., with Trityl chloride or an alkyl halide).[1][2][3]

-

Outcome: You will obtain a mixture of 1,4-disubstituted and 1,5-disubstituted products.[1][2][3][4]

-

Sterics: Steric hindrance usually favors the 1,4-isomer (alkylation at the nitrogen furthest from the bromomethyl group), but this is not guaranteed and depends on solvent polarity and base used.[1][2]

Decision Pathway for Synthesis

Use this logic flow to determine if the isomer distinction matters for your specific step.

Part 4: Experimental Protocols

Synthesis of 4(5)-(Bromomethyl)imidazole HBr

Rationale: This protocol uses fructose as a precursor to hydroxymethylimidazole, followed by bromination.[2][3] The HBr salt is isolated to prevent polymerization of the unstable free base.

Reagents:

Step-by-Step Methodology:

-

Dissolution: Charge a glass-lined reactor with 4-(hydroxymethyl)imidazole HCl. Add glacial acetic acid (5 vol).

-

Bromination: Add HBr/AcOH solution dropwise over 30 minutes, maintaining temperature

C. -

Heating: Heat the mixture to reflux (

C) for 4 hours. Monitor by HPLC (Note: Free base is unstable; quench aliquot into methanol for analysis). -

Crystallization: Cool to

C. The product precipitates as the hydrobromide salt.[1][3] -

Filtration: Filter the white/off-white solid.[1][3] Wash with cold acetone (to remove excess AcOH and colored impurities).[1][3]

-

Drying: Dry under vacuum at

C.

Yield: Typically 85-90%.[1][2][3] Purity: >98% (HPLC).

Quality Control & Stability

The free base of (bromomethyl)imidazole is a potent alkylating agent and can self-alkylate (polymerize) rapidly.[1][3]

-

Storage: Must be stored as the HBr salt .

-

Conditions: Store at

C under Argon. Hygroscopic. -

Validation:

-

1H NMR (D2O): Expect a singlet for the equivalent C4/C5 protons if exchange is fast, or distinct peaks if exchange is slow in the specific solvent.[2] In D2O/DCl, the ring protons usually appear as a singlet around 8.8 ppm (N-CH-N) and a singlet around 7.6 ppm (C-CH).[1][2][3] The

appears as a singlet ~4.6 ppm.[3]

-

References

-

PubChem. 5-(Bromomethyl)-1H-imidazole | C4H5BrN2.[1][2][3] National Library of Medicine.[3] Accessed Feb 2026.[1][3] [Link][1][2][3]

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Rule P-14.4 (Tautomerism).[1][2][3] [Link]

Sources

- 1. 3,4-Dimethoxybenzyl chloride | 7306-46-9 [chemicalbook.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 5-(Bromomethyl)-1H-imidazole | C4H5BrN2 | CID 13363919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Solubility & Stability Profile of 4-(Bromomethyl)imidazole Hydrobromide

[1]

Executive Summary

4-(Bromomethyl)imidazole hydrobromide (CAS: 51720-29-7) is a reactive alkylating agent. While its hydrobromide salt form confers water solubility, dissolution in aqueous media triggers rapid hydrolytic degradation , converting the reagent into 4-(hydroxymethyl)imidazole. Furthermore, neutralization of the salt in concentrated solutions risks explosive self-polymerization .

This guide defines the operational solubility window: Polar aprotic solvents (DMF, DMSO) are the gold standard for stability and reactivity. Protic solvents (Water, Methanol) should be avoided for storage or slow reactions due to solvolysis.

Physicochemical Profile

| Property | Detail |

| Chemical Name | 4-(Bromomethyl)-1H-imidazole hydrobromide |

| CAS Number | 51720-29-7 |

| Molecular Formula | |

| Molecular Weight | 241.91 g/mol |

| Appearance | Off-white to brown hygroscopic solid |

| Core Reactivity | Electrophilic alkylation (via |

Solubility & Stability Matrix

The following matrix synthesizes solubility data with stability risks. The "Suitability Score" indicates the solvent's appropriateness for chemical reactions, not just dissolution.

| Solvent Class | Representative Solvents | Solubility | Stability Risk | Suitability Score |

| Aqueous | Water, PBS Buffer | High (Ionic salt) | Critical: Rapid hydrolysis to alcohol; autocatalytic degradation. | 🔴 Avoid |

| Polar Aprotic | DMF, DMSO, NMP | High | Low: Best for storage and | 🟢 Recommended |

| Alcohols | Methanol, Ethanol | High | Medium: Slow solvolysis (formation of methyl/ethyl ethers) over time. | 🟡 Transient Use |

| Chlorinated | DCM, Chloroform | Low/Insoluble | N/A: Salt does not dissolve effectively without phase transfer agents. | 🔴 Ineffective |

| Non-Polar | Hexane, Toluene, Ether | Insoluble | N/A | 🔴 Ineffective |

Critical Mechanism: The Instability Paradox

While the compound is highly water-soluble, water acts as a nucleophile, displacing the bromide ion. This reaction is pH-dependent.

-

Acidic pH (Native Salt): Slower hydrolysis.

-

Neutral/Basic pH: Rapid hydrolysis and self-polymerization . The free imidazole nitrogen attacks the bromomethyl group of a neighboring molecule, forming an insoluble polymer network.

Visualizing Reactivity & Degradation[1]

The following diagram illustrates the competing pathways that dictate solvent choice.

Figure 1: Reaction pathways. Red paths indicate degradation in protic/aqueous media; Green path indicates stability in polar aprotic solvents.

Experimental Protocols

Protocol A: Safe Dissolution for Synthesis

Objective: Prepare a stable solution for nucleophilic substitution (e.g., alkylating a phenol or amine).

-

Preparation: Dry all glassware. Use anhydrous DMF or DMSO .

-

Weighing: Weigh the hydrobromide salt quickly; it is hygroscopic.

-

Dissolution: Add the solid to the solvent (concentration limit ~0.5 M). Sonicate if necessary.

-

Checkpoint: Solution should be clear. If cloudy, the salt may have hydrolyzed due to wet solvent.

-

-

Reaction Trigger: Add the nucleophile (e.g., Phenol) and Base (e.g.,

) simultaneously .-

Why? Adding base to the imidazole salt alone generates the free base, which will self-polymerize before it can react with your target.

-

Protocol B: Solvent Swapping (If Aqueous Workup is Required)

Objective: Isolate product without degrading unreacted starting material.

-

Quench: Do not quench with water if you intend to recover starting material. If the reaction is complete, quench with dilute HCl (pH < 3).

-

Extraction:

-

The imidazole product will likely be in the aqueous layer (protonated).

-

Wash organic impurities with DCM.

-

Basify aqueous layer to pH ~9 and extract rapidly into n-Butanol or Ethyl Acetate (multiple extractions required).

-

-

Drying: Dry organic layer over

immediately and concentrate.

References

-

Delhaye, L., et al. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: 4-(Bromomethyl)imidazole.[1] National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Protein Cross-Linking using 4-(Bromomethyl)-1H-imidazole HBr

A Novel Heterobifunctional Cross-linker for Probing Protein Structure and Interactions

Introduction: Expanding the Chemist's Toolkit for Structural Proteomics

In the intricate world of cellular machinery, understanding the dynamic architecture of proteins and their interaction networks is paramount.[1] Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions (PPIs), mapping protein topologies, and defining the three-dimensional structure of protein complexes.[2][3] This approach provides distance constraints by covalently linking amino acid residues that are in close proximity, offering a "molecular snapshot" of protein conformations and interactions within their native environment.[4]

While a variety of cross-linking reagents are commercially available, the development of novel reagents with unique specificities and properties is crucial for expanding the scope and resolution of XL-MS studies. This document introduces 4-(Bromomethyl)-1H-imidazole HBr as a potential heterobifunctional cross-linking agent. Its unique reactivity, targeting both nucleophilic and potentially acidic residues, offers a new tool for structural biologists and drug development professionals.

Chemical Properties and Rationale for Use

4-(Bromomethyl)-1H-imidazole HBr is a versatile heterocyclic compound.[5] For the purpose of protein cross-linking, its utility stems from two key features of its structure: the reactive bromomethyl group and the imidazole ring.

-

The Bromomethyl Group as an Alkylating Agent: The bromomethyl group is a potent alkylating agent, highly susceptible to nucleophilic attack. In the context of proteins, this makes it an excellent candidate for reacting with the side chains of several amino acids. The most likely targets are the highly nucleophilic thiol group of cysteine and the imidazole nitrogen of histidine .[6][7] To a lesser extent, it may also react with the amino group of lysine and the carboxyl groups of aspartate and glutamate .[6]

-

The Imidazole Ring as a Second Reactive Moiety: The imidazole ring itself can participate in covalent bond formation, although its reactivity is generally lower than that of the bromomethyl group. The nitrogen atoms of the imidazole ring can act as nucleophiles, particularly when deprotonated at a suitable pH. This dual reactivity profile positions 4-(Bromomethyl)-1H-imidazole HBr as a heterobifunctional cross-linker, capable of forming intra- or inter-molecular cross-links.

The proposed cross-linking mechanism involves a two-step reaction. The highly reactive bromomethyl group first forms a covalent bond with a suitable amino acid residue. The less reactive imidazole ring can then form a second covalent bond with a nearby residue, completing the cross-link.

Proposed Reaction Mechanism and Target Residues

The primary reaction pathway for 4-(Bromomethyl)-1H-imidazole HBr as a protein cross-linker is initiated by the alkylation of a nucleophilic amino acid side chain by the bromomethyl group.

Figure 1: Proposed two-step cross-linking reaction of 4-(Bromomethyl)-1H-imidazole HBr with protein nucleophiles.

Table 1: Potential Amino Acid Targets and Reaction Conditions

| Amino Acid Residue | Functional Group | Proposed Reaction | Optimal pH Range | Notes |

| Cysteine | Thiol (-SH) | S-Alkylation | 6.5 - 8.0 | Highly favorable and rapid reaction.[6] |

| Histidine | Imidazole | N-Alkylation | 6.0 - 7.5 | Favorable reaction, particularly with the Nτ or Nπ atoms.[7] |

| Lysine | Amine (-NH2) | N-Alkylation | 8.0 - 9.5 | Less favorable than with Cys or His; requires deprotonation of the amine.[6] |

| Aspartate/Glutamate | Carboxyl (-COOH) | O-Alkylation (Ester formation) | 4.5 - 6.0 | Requires activation of the carboxyl group or harsher conditions. |

Experimental Protocols

The following protocols are proposed as a starting point for utilizing 4-(Bromomethyl)-1H-imidazole HBr for protein cross-linking. Optimization will be necessary for specific protein systems.

Protocol 1: In-Solution Cross-Linking of Purified Proteins or Protein Complexes

This protocol is designed for purified proteins or protein complexes in a controlled buffer system.

Materials:

-

Protein sample (0.1 - 2 mg/mL in a suitable buffer)

-

4-(Bromomethyl)-1H-imidazole HBr

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette

Procedure:

-

Sample Preparation: Ensure the protein sample is in a buffer free of primary amines (like Tris) or thiols (like DTT), as these will compete with the cross-linking reaction. The recommended buffer is PBS or HEPES at a pH between 7.2 and 7.5.

-

Cross-linker Preparation: Immediately before use, prepare a 10-50 mM stock solution of 4-(Bromomethyl)-1H-imidazole HBr in anhydrous DMF or DMSO.

-

Cross-linking Reaction:

-

Add the cross-linker stock solution to the protein sample to achieve a final molar excess of 20- to 100-fold over the protein. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Sample Analysis:

-

The cross-linked sample can be immediately analyzed by SDS-PAGE to observe the formation of higher molecular weight species.

-

For mass spectrometry analysis, remove excess reagent and quenching buffer using a desalting column or dialysis.

-

Protocol 2: Cross-Linking Mass Spectrometry (XL-MS) Workflow

This workflow outlines the steps for identifying cross-linked peptides by mass spectrometry.

Figure 2: General workflow for cross-linking mass spectrometry (XL-MS) analysis.

Procedure:

-

Protein Digestion:

-

Following quenching and buffer exchange, denature the cross-linked protein sample (e.g., with 8 M urea or by heat).

-

Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide to prevent disulfide scrambling.[8]

-

Dilute the sample to reduce the urea concentration and digest with a protease such as trypsin overnight at 37°C.

-

-

Enrichment of Cross-linked Peptides (Optional): Cross-linked peptides are often low in abundance. Enrichment using size exclusion or strong cation exchange chromatography can improve their detection.

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution mass spectrometer capable of tandem MS (MS/MS).

-

-

Data Analysis:

-

Use specialized software (e.g., pLink, MaxLynx, or similar) to search the MS/MS data against a protein sequence database to identify the cross-linked peptides. These programs are designed to handle the complexity of identifying two peptide chains connected by a linker.

-

Potential Applications in Research and Drug Development

The unique reactivity of 4-(Bromomethyl)-1H-imidazole HBr opens up several potential applications:

-

Mapping Cysteine and Histidine-Rich Regions: This cross-linker would be particularly useful for studying proteins and protein complexes where cysteine and histidine residues are key to their structure or function, such as in zinc-finger domains or certain enzyme active sites.

-

Probing Allosteric Sites: By capturing conformational changes, this reagent could be used to study how the binding of a drug or ligand to one site on a protein affects the conformation of a distant site.

-

Complementary Data to Amine-Reactive Cross-linkers: Using this reagent in parallel with traditional amine-reactive cross-linkers (like DSS) can provide a more comprehensive set of distance restraints, leading to a more accurate structural model of a protein complex.

Advantages and Limitations

Advantages:

-

Novel Reactivity: Targets a different set of amino acid residues compared to the more common NHS-ester or maleimide-based cross-linkers.

-

Heterobifunctionality: The two-step reactivity of the bromomethyl group and the imidazole ring may allow for more controlled cross-linking.

-

Relatively Small Spacer Arm: The rigid imidazole ring provides a defined spacer length for structural modeling.

Limitations:

-

Lower Reaction Efficiency: The second reaction involving the imidazole ring is likely to be less efficient than the initial alkylation step, potentially leading to a higher proportion of mono-linked products.

-

pH Sensitivity: The optimal pH for the two reactive groups may differ, requiring careful optimization of reaction conditions.

-

Novelty: As a new application, the fragmentation behavior of the cross-linked peptides in the mass spectrometer will need to be characterized.

Conclusion

4-(Bromomethyl)-1H-imidazole HBr presents an intriguing new option for researchers in structural proteomics. Its proposed ability to cross-link cysteine and histidine residues, with potential reactivity towards other nucleophiles, makes it a valuable tool for gaining novel insights into protein structure and function. The protocols and workflows presented here provide a solid foundation for the exploration of this promising reagent. As with any new chemical tool, careful optimization and validation will be key to unlocking its full potential.

References

-

Drug Target Review. Advances in mass spectrometry: unlocking the potential of chemical crosslinking as a structural biology tool. [Link]

-

Longdom Publishing. Chemical Cross-linking Mass Spectrometry for Profiling Protein St. [Link]

-

ACS Publications. Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells | Analytical Chemistry. [Link]

-

ACS Publications. Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons | Chemical Reviews. [Link]

-

ACS Publications. Dissecting In Vivo Cross-Linker Performance: Insights into Structural Dynamics and Molecular Rigidity | JACS Au. [Link]

-

ACS Publications. Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification | Analytical Chemistry. [Link]

-

G-Biosciences. Protein Cross-Linkers. [Link]

-

The Wolfson Centre for Applied Structural Biology. Protein Cross-linkers handbook and selection guide. [Link]

-

The Rockefeller University. Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. [Link]

-

Green Chemistry (RSC Publishing). S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow. [Link]

-

ResearchGate. A review: Imidazole synthesis and its biological activities. [Link]

-

bioRxiv. Click-linking: a cell-compatible protein crosslinking method based on click chemistry. [Link]

-

PubChemLite. 4-(bromomethyl)-1-methyl-1h-imidazole hydrobromide. [Link]

-

Amerigo Scientific. 4-Bromo-1H-imidazole (97%). [Link]

- Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

Protocols.io. Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. [Link]

-

European Molecular Biology Laboratory. Protocols – Proteomics Core Facility. [Link]

-

BioTechniques. How to prepare samples for proteomic analysis with Protocols.io. [Link]

-

PMC. Imidazole-amino acids. Conformational switch under tautomer and pH change. [Link]

-

SEARCH. Proteomics methods and protocols. [Link]

-

PMC. A Protocol for the Acquisition of Comprehensive Proteomics Data from Single Cases Using Formalin-Fixed Paraffin Embedded Sections. [Link]

-

MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Bromo-1H-imidazole (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lab.rockefeller.edu [lab.rockefeller.edu]

Precision Functionalization of Polymers via Bromomethyl Scaffolds: Imidazole Quaternization Protocols

Executive Summary

The introduction of imidazole moieties onto polymer backbones is a critical transformation in the development of Anion Exchange Membranes (AEMs), catalytic supports, and antimicrobial coatings. This guide details the bromomethyl-mediated nucleophilic substitution strategy, widely regarded as the "gold standard" for post-polymerization modification due to the superior leaving group ability of bromide compared to chloride.

This application note focuses on the functionalization of Brominated Poly(2,6-dimethyl-1,4-phenylene oxide) (BPPO) with 1-methylimidazole , a representative system that yields highly conductive, chemically stable cationic polymers.

Strategic Analysis: The Bromomethyl "Trigger"

The Kinetic Advantage ( vs )

While chloromethylated polymers (e.g., PVBC) are commercially common, bromomethylated precursors offer significantly faster kinetics and higher conversion rates under milder conditions. The C-Br bond is weaker (~276 kJ/mol) than the C-Cl bond (~338 kJ/mol), making bromide a superior leaving group in

Comparative Reactivity Table:

| Parameter | Chloromethyl (-CH | Bromomethyl (-CH | Impact on Protocol |

| Bond Dissociation Energy | High (~338 kJ/mol) | Low (~276 kJ/mol) | Br requires lower activation energy ( |

| Reaction Temperature | Often >80°C | 25°C – 60°C | Br reduces thermal degradation risks. |

| Leaving Group Ability | Moderate | Excellent | Br minimizes required excess of nucleophile. |

| Solvent Compatibility | Polar Aprotic (DMF/DMAc) | Polar Aprotic (NMP/DMSO) | Similar solvent requirements. |

Mechanistic Pathway

The reaction proceeds via a classic

Figure 1: Mechanistic pathway of the

Detailed Protocol: Synthesis of Imidazolium-Functionalized BPPO

This protocol describes the conversion of Brominated PPO (BPPO) to Imidazolium-PPO (Im-PPO).

Materials & Equipment

-

Polymer: Brominated Poly(2,6-dimethyl-1,4-phenylene oxide) (BPPO).[1] Note: Degree of Bromination (DB) typically 0.15 - 0.25.

-

Reagent: 1-Methylimidazole (MIM) (>99%, anhydrous).

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).

-

Precipitant: Toluene or Ethanol (depending on specific polymer solubility).

-

Equipment: 3-neck round bottom flask, reflux condenser, nitrogen line, mechanical stirrer.

Step-by-Step Methodology

Step 1: Dissolution

-

Weigh 5.0 g of BPPO.

-

Add BPPO to a 250 mL 3-neck flask containing 95 mL of NMP.

-

Stir at room temperature under

flow until a homogeneous, transparent solution is formed (approx. 2-4 hours).-

Critical Check: Ensure no gel particles remain; they will act as nucleation sites for crosslinking.

-

Step 2: Nucleophilic Addition

-

Calculate the stoichiometric requirement of 1-methylimidazole relative to the bromomethyl groups.

-

Calculation:

(Use 50% molar excess to drive kinetics).

-

-

Add the calculated MIM dropwise to the stirring polymer solution.

Step 3: The Reaction

-

Heat the system to 60°C .

-

Why 60°C? Higher temperatures (>80°C) increase the risk of side reactions or backbone degradation. Lower temperatures (<30°C) result in sluggish kinetics.

-

-

Maintain stirring for 24 to 48 hours .

-

Monitoring: Take a 0.5 mL aliquot at 24h, precipitate in ethanol, dry, and run a rapid

NMR. Look for the shift of the benzylic signal.

Step 4: Workup and Purification

-

Cool the reaction mixture to room temperature.

-

Pour the solution slowly into a 10-fold excess of Toluene (or Ethanol) under vigorous stirring.

-

Observation: The polymer should precipitate as a fibrous white/off-white solid.

-

-

Filter the precipitate.

-

Wash: Redissolve the polymer in a minimal amount of NMP and reprecipitate in Toluene to remove unreacted imidazole and residual bromine salts. Repeat twice.

-

Drying: Dry in a vacuum oven at 60°C for 24 hours.

Figure 2: Experimental workflow for the synthesis of Im-PPO.

Characterization & Validation

To ensure scientific integrity, the synthesized polymer must be validated using the following spectroscopic markers.

Proton NMR ( NMR)

Solvent: DMSO-

| Moiety | Chemical Shift ( | Chemical Shift ( |

| Benzylic -CH | 4.3 - 4.5 ppm (-CH | 5.2 - 5.4 ppm (-CH |

| Imidazole Ring | N/A | 7.6 - 7.8 ppm (C4, C5 protons) |

| N-Methyl | N/A | 3.8 - 3.9 ppm (N-CH |

Validation Rule: Complete disappearance of the peak at 4.3 ppm indicates 100% conversion.

FTIR Spectroscopy[2]

-

C-Br Stretch: Look for the disappearance of the band at ~725 cm

(or ~987 cm -

Imidazole Ring: Appearance of C=N stretching vibration at ~1588 cm

.[2]

Troubleshooting & Optimization

The "Gelation Trap" (Crosslinking)

Symptom: The reaction solution turns into an insoluble gel. Cause:

-

Bis-reaction: If using unsubstituted imidazole, the second nitrogen (N1) can react with another bromomethyl group, crosslinking two polymer chains.

-

Impure Solvent: Water in NMP can hydrolyze -CH

Br to -CH

-

Use 1-methylimidazole (blocks the N1 position).

-

If unsubstituted imidazole is required (for coordination chemistry), use a massive excess (5-10 equivalents) to statistically favor mono-substitution.

-

Ensure solvents are anhydrous.

Incomplete Conversion

Symptom: Residual signal at 4.3 ppm in NMR; low Ionic Conductivity. Solution:

-

Increase reaction time to 72 hours.

-

Increase temperature to 80°C (monitor for degradation).

-

Switch solvent to DMSO (higher dielectric constant stabilizes the transition state).

References

-

Ran, J., Wu, L., Xu, T., et al. (2022). Imidazolium-Quaternized Poly(2,6-Dimethyl-1,4-Phenylene Oxide)/Zeolitic Imidazole Framework-8 Composite Membrane as Polymer Electrolyte for Fuel-Cell Application. National Institutes of Health (PMC). Link

-

Hosseini, S., et al. (2019). Poly(2,6-Dimethyl-1,4-Phenylene Oxide)-Based Hydroxide Exchange Separator Membranes for Zinc–Air Battery. National Institutes of Health (PMC). Link

-

Lin, B., et al. (2013). A novel poly(2,6-dimethyl-1,4-phenylene oxide) with pendant imidazolium groups for high-temperature proton exchange membrane. Polymer Chemistry (RSC). Link

-

Ge, Z., et al. (2022). A Strategy to Design Quaternized Poly(2,6-Dimethyl-1,4-Phenylene Oxide) Anion Exchange Membranes by Atom Transfer Radical Coupling. SSRN.[3] Link

-

Brainly/OpenAI. (2023). Reactivity comparison: Benzyl chloride vs Benzyl bromide. Brainly. Link

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. Imidazolium-Quaternized Poly(2,6-Dimethyl-1,4-Phenylene Oxide)/Zeolitic Imidazole Framework-8 Composite Membrane as Polymer Electrolyte for Fuel-Cell Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zn-crosslinking of copolymer-bearing imidazole pendants to form polymeric nanoparticles for pH-sensitive drug delivery - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

How to remove unreacted 4-(Bromomethyl)-1H-imidazole hydrobromide

Technical Support Center: Purification Strategies

Topic: Troubleshooting the Removal of Unreacted 4-(Bromomethyl)-1H-imidazole hydrobromide

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance for a common synthetic challenge: the removal of unreacted this compound from a reaction mixture. As a highly polar, ionic starting material, its separation from typically less polar products requires a strategic approach. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the key properties of this compound that dictate the purification strategy?

A1: Understanding the physicochemical properties of your starting material is the foundation of an effective purification strategy. This compound is a salt, which defines its behavior in different solvent systems.[1][2]

-

High Polarity & Ionic Nature: The hydrobromide salt form makes this compound highly polar and gives it significant ionic character.

-

Solubility: It is generally soluble in polar solvents like water, methanol, and DMSO, but has very low solubility in non-polar organic solvents such as hexanes, diethyl ether, or ethyl acetate.[3][4][5]

-

Acidity: The imidazole ring is protonated by hydrobromic acid. The pKa of the imidazolium ion is approximately 7. This means a base is required to neutralize it to the free base form.

The purification strategy hinges on exploiting the dramatic difference in polarity and solubility between this ionic starting material and the typically more non-polar, neutral N-alkylated product.

Q2: What is the most direct and common method for removing this starting material after a reaction?

A2: For most applications where this compound is used as an alkylating agent, the most effective first-line purification technique is a liquid-liquid extraction (LLE) based on an acid-base workup.[6][7] This method is designed to partition the components of your reaction mixture between two immiscible liquid phases (typically an organic solvent and an aqueous solution) based on their solubility and chemical state (ionic vs. neutral).[6][8]

The core principle is to manipulate the pH of the aqueous phase to ensure your desired product is neutral and resides in the organic layer, while the ionic starting material is washed away into the aqueous layer.

The choice of purification strategy depends critically on the properties of your desired product. The following decision tree can guide your initial approach.

Caption: Decision tree for selecting a primary purification method.

This protocol is designed for reactions where the product is a neutral or basic compound soluble in a water-immiscible organic solvent.

-

Quenching & Dilution:

-

Cool the reaction mixture to room temperature.

-

If the reaction was run in a polar, water-miscible solvent like DMF or DMSO, dilute the mixture with a large volume of water (e.g., 10-20 times the volume of the solvent).[9] This step is crucial for partitioning the polar solvent into the aqueous phase.

-

Add a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

-

-

Neutralization & Extraction:

-

Transfer the biphasic mixture to a separatory funnel.

-

Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), in portions until gas evolution (CO₂) ceases and the pH of the aqueous layer is basic (pH > 8). This neutralizes the hydrobromide salt of the starting material and any excess acid.

-

Stopper the funnel, invert, and vent frequently. Shake the funnel gently at first, then more vigorously.

-

Allow the layers to separate. The unreacted starting material, now as a free base but still highly polar, will preferentially partition into the aqueous layer. Your less polar product should remain in the organic layer.[8]

-

Drain the lower (aqueous) layer.

-

-

Washing & Drying:

-

Wash the organic layer sequentially with water (2-3 times) and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic layer.

-

Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.

-

Q3: The standard extraction isn't working well; my product seems to have some water solubility. What should I do?

A3: This is a common issue, especially if your product contains polar functional groups. If your product partitions into the aqueous layer along with the starting material, you need to modify the extraction protocol.

-

"Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase, pushing your product into the organic layer.

-

Use a More Polar Extraction Solvent: If you are using a non-polar solvent like ether or ethyl acetate, switch to a more polar, water-immiscible solvent. A mixture of chloroform and isopropanol (e.g., 3:1) can be effective for extracting polar products from aqueous solutions.[10]

-

Back-Extraction: After the initial basic wash, you can perform a back-extraction. This involves acidifying the initial aqueous layer (which contains your polar product and the starting material) with dilute HCl and then extracting with an organic solvent. This is often complex and less efficient. A better approach is to optimize the initial extraction.

Q4: When is column chromatography the right choice, and how do I prevent my product from streaking on the column?

A4: Column chromatography is necessary when liquid-liquid extraction fails to provide adequate separation, which can happen if your product has a polarity similar to the starting material's free base.

However, basic compounds like imidazoles often interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction leads to significant "tailing" or streaking of the compound down the column, resulting in poor separation and low recovery.[11]

| Method | Description | Rationale |

| Add a Basic Modifier | Add a small amount (0.5-1%) of a base like triethylamine (Et₃N) or pyridine to your eluent (solvent system). | The added base neutralizes the acidic sites on the silica gel, preventing strong adsorption of your basic imidazole product and leading to sharper, more symmetrical peaks.[11] |

| Use a Different Stationary Phase | Switch from silica gel to neutral or basic alumina. | Alumina does not have the strong acidic character of silica, making it more suitable for the purification of basic compounds.[11] |

| Dry Loading | Adsorb your crude product onto a small amount of silica gel or Celite, evaporate the solvent, and load the resulting dry powder onto the top of the column. | This technique often leads to more uniform sample application and sharper bands compared to loading the sample dissolved in a solvent.[11] |

Q5: I've heard about scavenger resins. Can they be used to remove this compound?

A5: Yes, this is an excellent and highly efficient modern technique, particularly for parallel synthesis or when traditional methods are cumbersome. Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of excess reagents or byproducts from a solution.[12][13] After the scavenging reaction is complete, the resin (now bound to the impurity) is simply removed by filtration.[13]

Since 4-(Bromomethyl)-1H-imidazole is an electrophilic alkylating agent (an alkyl halide), you would use a nucleophilic scavenger resin .

Caption: General workflow for purification using a scavenger resin.

-

Resin Type: A thiol-functionalized silica gel (Si-Thiol) is highly effective for scavenging electrophiles like alkyl halides.[14][15]

-

Protocol 2: Purification via Si-Thiol Scavenger Resin

-

Reaction Completion: Once your primary reaction is complete, ensure the mixture is in a solvent compatible with the resin (e.g., DCM, THF, MeCN).[14]

-

Add Resin: Add 3-5 equivalents of the Si-Thiol scavenger resin relative to the initial amount of the excess this compound.

-

Scavenging: Stir the suspension at room temperature. The reaction time can range from 15 minutes to a few hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Isolation: Once the starting material is consumed, filter the reaction mixture through a simple cotton plug or a fritted funnel to remove the resin.

-

Workup: Wash the collected resin with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain your purified product.

-

This method offers a very clean workup, avoiding the need for aqueous extractions and often yielding a product of high purity.[12]

References

-

Wikipedia. (2024). Liquid–liquid extraction. Retrieved from [Link]

- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.

-

Custom Synthesis. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]

-

Zhou, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Publishing. Retrieved from [Link]

-

SpringerLink. (2025). Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. Retrieved from [Link]

- Google Patents. (n.d.). JPS52118468A - Purification of imidazole derivatives by means of ion-exchange resin.

-

Chemistry LibreTexts. (2024). Liquid-Liquid Extraction. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Retrieved from [Link]

-

MDPI. (2021). Liquid-Liquid Extraction of Ferric Ions into the Ionic Liquids. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

-

Biotage. (n.d.). ISOLUTE® Si-Thiol | Metal scavenger. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. Retrieved from [Link]

-

Biotage. (n.d.). Metal Scavenger User Guide. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2004). Strategies in organic synthesis. Retrieved from [Link]

-

Reddit. (2025). How to remove a polar compound from aqueous layer. Retrieved from [Link]

-

ResearchGate. (2025). The application of scavenger resin in combinatorial chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Retrieved from [Link]

Sources

- 1. This compound 95% | CAS: 51720-29-7 | AChemBlock [achemblock.com]

- 2. This compound | 51720-29-7 [sigmaaldrich.com]

- 3. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-Bromo-1H-imidazole | 2302-25-2 [chemicalbook.com]

- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.rochester.edu [chem.rochester.edu]

- 10. reddit.com [reddit.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. biotage.com [biotage.com]

- 15. biotage.com [biotage.com]

Validation & Comparative

Validation of 4-(Bromomethyl)-1H-imidazole HBr: Thermal Analysis & Impurity Profiling

Content Type: Technical Comparison & Validation Guide Target Compound: 4-(Bromomethyl)-1H-imidazole hydrobromide (CAS: 51720-29-7) Primary Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.

Executive Summary: The Challenge of Validation

This compound is a critical electrophilic intermediate used to introduce the imidazole moiety into bioactive molecules (e.g., histamine receptor ligands). However, its validation is notoriously difficult due to two intrinsic factors:

-

Thermal Instability: As a hydrobromide salt of an alkyl halide, it undergoes dehydrohalogenation and polymerization upon heating, often masking the true melting point (MP) with decomposition events.

-

Hygroscopic Reactivity: Exposure to atmospheric moisture rapidly hydrolyzes the bromomethyl group to 4-(hydroxymethyl)-1H-imidazole, a degradation product that significantly depresses the melting range.

This guide compares the Standard Capillary Method against Differential Scanning Calorimetry (DSC) to establish a robust validation protocol. It demonstrates why relying solely on a visual capillary MP is insufficient for drug-development grade materials and proposes a multi-faceted approach.

Technical Context & Degradation Logic

To validate this compound, one must understand its failure mode. The primary impurity is not a random byproduct, but the specific result of hydrolysis.

The Degradation Pathway

When 4-(Bromomethyl)-1H-imidazole HBr absorbs moisture, it converts to the alcohol form. This transition drastically alters the crystal lattice energy and thermal profile.

Figure 1: Hydrolysis pathway leading to melting point depression. The presence of the hydroxymethyl impurity disrupts the crystalline lattice of the HBr salt.

Comparative Analysis: Capillary vs. DSC

For this specific salt, "Melting Point" is a misnomer; it is more accurately a "Decomposition Point." The choice of method dictates the result.

| Feature | Method A: Capillary (Standard) | Method B: DSC (Recommended) |

| Principle | Visual observation of phase change. | Measurement of heat flow (endothermic/exothermic). |

| Heating Rate | Variable (often too fast/slow). | Precise control (e.g., 10°C/min). |

| Decomposition | Often indistinguishable from melting (darkening). | Clearly separates melting (endotherm) from decomposition (exotherm). |

| Sensitivity | Low. 5% impurity might look like a "wide range." | High. 1% impurity shifts the onset temperature significantly. |

| Verdict | Screening Only. Good for quick checks. | Validation Standard. Required for CoA/Purity validation. |

Experimental Protocols

Method A: Standard Capillary (Visual)

Best for: Quick bench-side verification during synthesis.

-

Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours. Note: Failure to dry will result in a "wet" melt 10-20°C lower than expected.

-

Loading: Pack 2-3 mm of sample into a glass capillary. Compact by tapping.

-

Ramp: Rapid heat to 140°C, then reduce rate to 2°C/min.

-

Observation:

-

Onset: First visible liquid droplet.

-

Meniscus: Formation of a clear meniscus.

-

Decomposition: Darkening/browning or gas evolution.

-

-

Acceptance Criteria: Sharp melting range (< 2°C width) accompanied by decomposition.

Method B: Differential Scanning Calorimetry (DSC)

Best for: Quantitative purity assessment and stability profiling.

-

Instrument: Calibrated DSC (Indium/Zinc standards).

-

Pan System: Hermetically sealed aluminum pans with a pinhole (to allow gas escape without pan deformation).

-

Atmosphere: Nitrogen purge (50 mL/min) to suppress oxidative degradation.

-

Protocol:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 250°C.

-

-

Data Analysis: Identify the Onset Temperature (

) of the main endothermic peak. Do not use the peak maximum (

Data Interpretation & Validation Ranges

The following data table contrasts the expected thermal behavior of the pure target versus its degraded form.

| Parameter | 4-(Bromomethyl)-1H-imidazole HBr (Target) | 4-(Hydroxymethyl)-1H-imidazole (Impurity) |

| Physical Form | Off-white to beige crystalline solid | White to pale yellow solid |

| Capillary MP Range | 165°C – 190°C (dec) * | ~90°C (Free base) / ~107-110°C (HCl salt) |

| DSC Behavior | Sharp Endotherm followed immediately by Exotherm (decomposition). | Broad Endotherm at lower temperature; no immediate violent decomposition. |

| Solubility Check | Soluble in water (acidic pH). | Soluble in water; distinct NMR shift (-CH2- signal). |

*Note: The MP of the HBr salt is highly literature-dependent and sensitive to the specific crystal habit and residual solvent. Users must validate their specific batch against a reference standard. A drop below 160°C strongly indicates hydrolysis.

Validation Decision Tree

Figure 2: Step-by-step decision matrix for validating incoming batches.

Storage & Handling (Preventative Validation)

To maintain the validated melting point range, strict adherence to storage protocols is required.[1]

-

Temperature: Store at -20°C.

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass with Teflon-lined caps.

-

Handling: Warm to room temperature before opening to prevent condensation (which leads to immediate hydrolysis and MP depression).

References

-

Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 96125, 4-Bromo-1H-imidazole. (Used for structural comparison of analogs). Retrieved from

-

Chem-Impex International. (n.d.). 4-Bromo-1H-imidazole Properties. Retrieved from

-

Bohrium. (2021). Thermal stability and exothermic behaviour of imidazole ionic liquids. (Reference for thermal decomposition mechanisms of imidazole salts). Retrieved from

-

AccuStandard. (n.d.). 4(5)-(Hydroxymethyl)imidazole Reference Material. (Reference for impurity melting point data). Retrieved from

Sources

Technical Guide: 4-(Bromomethyl) vs. 4-(Chloromethyl)imidazole in Heterocyclic Alkylation

Topic: Reactivity comparison: 4-(Bromomethyl) vs 4-(Chloromethyl) imidazole Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary: The Stability-Reactivity Trade-off

In the synthesis of imidazole-containing pharmacophores (e.g., histidine analogs, purine mimics), the choice between 4-(Chloromethyl)imidazole (4-CMI) and 4-(Bromomethyl)imidazole (4-BMI) is a classic exercise in balancing kinetic efficiency against thermodynamic stability.

-

4-(Chloromethyl)imidazole (HCl salt): The industry standard. It offers superior shelf-stability and handling safety but often requires elevated temperatures or iodide catalysis to react with sterically hindered or weak nucleophiles.

-

4-(Bromomethyl)imidazole (HBr salt): The kinetic powerhouse. It reacts 10–50x faster in

manifolds but suffers from rapid self-alkylation (polymerization) if the free base is generated prematurely. It is rarely stored and usually generated in situ.

Verdict: Use 4-CMI for routine scale-up. Switch to 4-BMI (or in situ activation) only when alkylating poor nucleophiles (e.g., electron-deficient phenols, bulky amines) or when thermal sensitivity precludes heating.

Mechanistic Foundation

The Leaving Group Physics

The reactivity difference is governed by the carbon-halogen bond strength and the polarizability of the leaving group. The C-Br bond is longer and weaker than the C-Cl bond, lowering the activation energy (

| Parameter | 4-(Chloromethyl)imidazole | 4-(Bromomethyl)imidazole | Impact on Reactivity |

| Bond Length ( | ~1.77 Å | ~1.94 Å | Longer bond = easier cleavage. |

| Bond Energy | ~339 kJ/mol | ~285 kJ/mol | Lower energy = faster |

| Leaving Group | -7 ( | -9 ( | Br⁻ is a more stable base, better leaving group. |

| Hard/Soft Character | Harder electrophile | Softer electrophile | Br matches better with soft nucleophiles (thiols, phosphines). |

The Imidazole "Self-Destruction" Mode

Unlike simple benzyl halides, these compounds possess an internal nucleophile: the N3 nitrogen of the imidazole ring.

-

Acid Salt Form: Both species are stable as hydrochloride/hydrobromide salts because the imidazole ring is protonated (

), destroying its nucleophilicity. -

Free Base Form: Upon neutralization, the N3 nitrogen becomes nucleophilic. It can attack the methylene group of a neighboring molecule, leading to rapid oligomerization.

Critical Insight: 4-BMI undergoes this self-alkylation significantly faster than 4-CMI. This is why 4-CMI can be briefly handled as a free base during workup, whereas 4-BMI free base often decomposes before it can be isolated.

Visualization: Reaction Pathways[2][3]

The following diagram illustrates the divergent pathways: the desired

Figure 1: The kinetic competition between productive alkylation (Path A) and self-destruction (Path B). Path B is the dominant failure mode for 4-BMI if the target nucleophile is weak or dilute.

Experimental Protocols

Protocol A: Standard Alkylation using 4-(Chloromethyl)imidazole (HCl)

Best for: Primary amines, thiols, and unhindered phenols.

Rationale: The HCl salt is used directly. The base is added slowly to generate the free base only in the presence of the nucleophile, keeping the steady-state concentration of the "self-destructing" intermediate low.

-

Setup: Dissolve the nucleophile (1.0 equiv) in DMF or Acetonitrile.

-

Base Addition: Add excess base (e.g.,

or -

Reagent Addition: Add 4-(Chloromethyl)imidazole HCl (1.1 equiv) as a solid in one portion.

-

Note: Do not pre-dissolve the imidazole reagent in solvent with base; it will polymerize.

-

-

Reaction: Heat to 60–80°C for 4–12 hours.

-

Monitoring: Monitor by LCMS. The chloride is sluggish; if conversion stalls, add 10 mol% NaI (Finkelstein activation).

Protocol B: In Situ Activation (The "Pseudo-Bromo" Method)

Best for: Weak nucleophiles where 4-CMI fails, avoiding the isolation of unstable 4-BMI.

Rationale: Rather than handling the unstable 4-BMI, we convert 4-CMI to 4-BMI (or the iodide) transiently in the reaction pot.

-

Setup: Dissolve nucleophile (1.0 equiv) and 4-(Chloromethyl)imidazole HCl (1.1 equiv) in Acetone or MEK (Methyl Ethyl Ketone).

-

Catalyst: Add Sodium Iodide (NaI) (0.2–1.0 equiv).

-

Base: Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) dropwise.

-

Reaction: Stir at Room Temperature to 40°C.

-

Observation: The reaction often proceeds at significantly lower temperatures than Protocol A due to the superior leaving group ability of the transient iodide.

-

Comparative Data & Decision Matrix

The following data summarizes the relative reaction rates based on benzyl halide proxies (standard physical organic chemistry benchmarks) adapted for the imidazole system.

| Variable | 4-Chloromethyl (4-CMI) | 4-Bromomethyl (4-BMI) |

| Relative Rate ( | 1 (Reference) | ~50–100 |

| Temperature Required | 60–90°C | 0–25°C |

| Self-Alkylation Risk | Moderate (Manageable) | High (Critical) |

| Storage Stability | Years (at RT, dry) | Days/Weeks (at -20°C) |

| Cost Efficiency | High (Cheap raw material) | Lower (Requires Br source) |

Decision Logic for Process Development

Figure 2: Decision matrix for selecting the appropriate halogenated intermediate.

Safety & Handling (Critical)

Both compounds are potent alkylating agents and potential vesicants (blistering agents).

-

Toxicity: They mimic the neurotransmitter histamine precursor structure but alkylate DNA/Proteins. Handle in a fume hood.

-

Neutralization: Quench all glassware and spills with dilute ammonia or 1M NaOH to destroy the alkylating potential (polymerize the residue intentionally) before disposal.

References

-

Reactivity of Benzyl Halides

-

Synthesis & Properties

-

Stability Benchmarking

-

Patent Literature (Industrial Synthesis)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. CA1107743A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

- 6. 4-(Chloromethyl)-1H-imidazole hydrochloride | C4H6Cl2N2 | CID 217324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Chloromethyl)-1H-imidazole [drugs.ncats.io]

- 8. Synthesis of 4-Alkyl-2-chloro Imidazoles Using Intermolecular Radical Additions - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Bromomethyl)-1H-imidazole: HBr Salt vs. Free Base Stability Guide

The following guide provides an in-depth technical comparison of 4-(Bromomethyl)-1H-imidazole in its Hydrobromide (HBr) salt form versus its free base form. This content is designed for researchers requiring high-fidelity stability data and handling protocols for drug development and organic synthesis.

Executive Summary: The "Salt Shield" Principle

For researchers utilizing 4-(Bromomethyl)-1H-imidazole (CAS: 51720-29-7), the choice of form is not merely about solubility—it is a matter of chemical survival.

-

The HBr Salt is the only viable storage form . It "masks" the nucleophilic nitrogen of the imidazole ring via protonation, preventing it from reacting with the electrophilic bromomethyl group on neighboring molecules.

-

The Free Base is inherently unstable . Once generated, it initiates a rapid self-alkylation cascade (polymerization). It cannot be bottled, shipped, or stored.

Recommendation: Purchase and store the HBr salt. Generate the free base in situ only moments before reaction with your target nucleophile.

Mechanistic Analysis: The Instability Driver

To understand the handling requirements, one must understand the degradation mechanism. 4-(Bromomethyl)-1H-imidazole is a "Janus" molecule—it possesses both a nucleophile (imidazole Nitrogen) and an electrophile (Bromomethyl group) within the same structure.

The Self-Alkylation Pathway

In the free base form, the imidazole ring (pKa ~6-7) is unprotonated. The N-3 nitrogen acts as a nucleophile, attacking the methylene carbon of a second molecule, displacing the bromide. This creates a dimer, which then attacks a third molecule, leading to an oligomer/polymer sludge.

In the HBr salt , the imidazole nitrogen is protonated (

Visualization: Stability & Polymerization Mechanism

The following diagram illustrates the transition from the stable salt to the reactive free base and the subsequent polymerization risk.

Figure 1: The "Ticking Clock" mechanism. Neutralization activates the molecule for both desired synthesis and undesired polymerization.

Comparative Stability Data

The following table summarizes the physical and chemical differences between the two forms.

| Feature | Hydrobromide (HBr) Salt | Free Base |

| CAS Number | 51720-29-7 | N/A (Transient) |

| Physical State | Off-white to beige crystalline solid | Colorless to yellow oil (in solution) |

| Storage Stability | High. Stable for >2 years at -20°C. Stable for months at RT if desiccated. | Very Low. Polymerizes within hours at RT. Hydrolyzes in water. |

| Reactivity | Latent. Must be deprotonated to react as a nucleophile; ready to react as electrophile if solvent is non-nucleophilic. | Hyper-reactive. Acts as both nucleophile and electrophile simultaneously. |

| Hygroscopicity | Moderate. Protect from moisture to prevent hydrolysis to hydroxymethyl-imidazole. | N/A (Usually exists in solution). |

| Primary Risk | Hydrolysis (if wet). | Polymerization (Self-alkylation). |

Experimental Protocols

Protocol A: Storage & Handling of HBr Salt

-

Temperature: Store at -20°C for long-term integrity.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. The compound is sensitive to moisture; water will hydrolyze the C-Br bond to form 4-(hydroxymethyl)imidazole.

-

Container: Amber glass vial with a tight Teflon-lined cap.

Protocol B: In Situ Free Base Generation (The "Flash" Method)

Context: Use this protocol when your reaction requires the free base (e.g., alkylating a sensitive amine that cannot tolerate acidic conditions). Do not store the output of this protocol.

Reagents:

-

Saturated NaHCO₃ or dilute NaOH (1M)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Na₂SO₄[3]

Workflow:

-

Dissolution: Dissolve the HBr salt in a minimal amount of cold water (4°C).

-

Neutralization: Rapidly add cold saturated NaHCO₃ solution until pH reaches ~8-9. Note: Avoid high pH (>11) to prevent hydrolysis of the C-Br bond.

-

Extraction: Immediately extract the aqueous layer 3x with cold DCM.

-

Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 2-3 minutes.

-

Usage: Filter the desiccant and immediately add the filtrate to your reaction vessel containing the target nucleophile.

-

Critical: Do not rotary evaporate to dryness unless absolutely necessary, and never heat the residue.

-

Visualization: The "Flash" Workflow

Figure 2: Optimal workflow for generating the free base without triggering polymerization.

Application Context & Troubleshooting

Why use the HBr salt?

The salt allows precise stoichiometry. Weighing the free base (an oil) is inaccurate due to its rapid degradation. The salt is also compatible with many reactions where an external base (e.g., TEA, DIPEA, or K₂CO₃) is added to the reaction mixture to generate the free base in situ within the reaction solvent.

Common Failure Modes

-

Low Yields: Often caused by using "old" free base. If you neutralized the salt and let it sit on the bench for 2 hours, it has likely dimerized.

-

Hydrolysis: If the HBr salt smells like alcohol or shows a new polar spot on TLC, moisture has converted the bromomethyl group to a hydroxymethyl group.

-

Insolubility: The HBr salt is insoluble in non-polar solvents (DCM, Hexane). It requires polar solvents (MeOH, Water, DMSO) or the addition of a base to solubilize in organics.

References

-

Fisher Scientific. (2023). Safety Data Sheet: 4-Bromo-1-methyl-1H-imidazole (Analogous Stability Data). Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Thiol-thiol cross-clicking using bromo-ynone reagents (Context on Alkylating Agents). Retrieved from [Link]

Sources

Infrared (IR) spectrum analysis of bromomethyl imidazole functional group

This guide serves as a technical comparative analysis for researchers monitoring the bromomethyl imidazole moiety. It focuses on the critical spectral distinctions required to validate synthesis, assess purity, and differentiate this electrophilic pharmacophore from its precursors and degradation products.

Executive Summary & Mechanistic Basis

The bromomethyl imidazole group (Im-CH₂-Br) is a potent electrophile commonly used in the synthesis of histidine derivatives, purine analogs, and ionic liquids. Its high reactivity makes it prone to rapid hydrolysis (reverting to the alcohol) or self-alkylation (polymerization).[1]

Why IR? While NMR (

The Spectral Challenge

The primary challenge in analyzing the

Spectral Signature: The Fingerprint

The following table synthesizes data for 4-(bromomethyl)imidazole hydrobromide (the most stable salt form) versus its neutral and precursor forms.

Table 1: Critical IR Bands for Identification

| Functional Group | Vibration Mode | Frequency ( | Intensity | Diagnostic Note |

| C-Br | Stretch ( | 550 -- 650 | Med/Strong | Primary Target. Often appears as a doublet due to rotational isomers.[1] Lower frequency than C-Cl ( |

| Imidazole Ring | C=N Stretch | 1580 -- 1610 | Strong | Characteristic of the heteroaromatic ring. Shifts slightly (+10 |

| Methylene | 1200 -- 1250 | Medium | The | |

| Amine (Ring) | N-H Stretch | 2600 -- 3100 | Broad | In the HBr salt, this becomes a very broad "ammonium" band overlapping C-H stretches. |

| Contaminant | O-H Stretch | 3200 -- 3500 | Broad/Strong | Critical Purity Check. Presence indicates hydrolysis (Im-CH₂-OH) or moisture.[1] |

Comparative Analysis: Alternatives & Contaminants

This section objectively compares the Bromomethyl Imidazole spectrum against its primary alternatives: the Hydroxymethyl precursor (synthesis starting material) and the Chloromethyl analog (alternative alkylating agent).

Comparison A: Target (Bromide) vs. Precursor (Alcohol)[1]

-

The Reaction:

[1] -

Spectral Shift:

-

Disappearance: The massive, broad O-H stretch (

) must vanish.[1] -

Shift: The C-O stretch at

disappears, replaced by the C-Br band at -

Mass Effect: The substitution of Oxygen (16 amu) with Bromine (79.9 amu) causes a significant "red shift" (lowering of frequency) for the methylene wagging modes due to the increased reduced mass of the oscillator.

-

Comparison B: Bromomethyl vs. Chloromethyl[1]

-

Context: Researchers often choose between Br- and Cl- analogs based on reactivity (Br is a better leaving group).[1]

-

** DIFFERENTIATION:**

Table 2: Comparative Metrics

| Feature | Bromomethyl Imidazole | Hydroxymethyl Imidazole | Chloromethyl Imidazole |

| Reactivity (Leaving Group) | High ( | Inert (requires activation) | Moderate ( |

| Key IR Marker (Presence) | Band @ | Band @ | Band @ |

| Stability (Hydrolysis) | Low (protect from moisture) | Stable | Moderate |

| Preferred Detector | DTGS / Mid-IR ( | Standard ( | Standard ( |

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating : the steps include internal logic checks to ensure the data is reliable.

Reagents & Equipment[2]

-

Sample: Bromomethyl imidazole (typically HBr salt).

-

Technique: ATR-FTIR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture absorption during preparation (which causes hydrolysis).[1]

-

Crystal: Diamond or ZnSe (ensure spectral range extends to

).[1]

Step-by-Step Methodology

-

Background Scan:

-

Clean ATR crystal with isopropanol.

-

Collect background (32 scans,

resolution). -

Validation: Ensure no residual peaks in the

(moisture) or

-

-

Sample Loading (The "Dry" Rule):

-

Critical: Bromomethyl imidazole is hygroscopic and hydrolytically unstable. Load the sample immediately from the desiccator.

-

Apply pressure to ensure contact.

-

-

Data Acquisition:

-

Scan range:

.[1] -

Scans: 64 (to improve signal-to-noise in the fingerprint region).

-

-

Data Interpretation (The Decision Tree):

-

Check 1 (Purity): Is there a broad hump at

?-

Yes: Hydrolysis has occurred.[2] Reject Sample.

-

No: Proceed.

-

-

Check 2 (Identity): Is there a strong band at

?-

Yes: Unreacted alcohol precursor. Incomplete Reaction.

-

No: Proceed.

-

-

Check 3 (Confirmation): Is there a band between

?-

Yes:Positive ID for Bromide. [1]

-

-

Visualization: Logic & Pathways[1]

Diagram 1: Synthesis Monitoring Pathway

This diagram illustrates the chemical transformation and the specific IR checkpoints.

Caption: Synthesis monitoring flow showing critical IR spectral checkpoints for precursor, target, and degradation product.

Diagram 2: Spectral Decision Tree

A logic flow for researchers analyzing an unknown sample.

Caption: Step-by-step decision logic for validating bromomethyl imidazole purity using FTIR.

References

-

NIST Chemistry WebBook. Infrared Spectrum of 4-(Hydroxymethyl)imidazole (Precursor Data). National Institute of Standards and Technology.[3][4] Available at: [Link][1]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons. (Authoritative text for C-Br vs C-Cl frequency assignments).

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

-

SDBS. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Source for general alkyl bromide fingerprint data). Available at: [Link][1]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.